An In-depth Technical Guide to the Physicochemical Properties of 8-Amino-4-hydroxynaphthalene-2-sulfonic acid
An In-depth Technical Guide to the Physicochemical Properties of 8-Amino-4-hydroxynaphthalene-2-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
8-Amino-4-hydroxynaphthalene-2-sulfonic acid, a key naphthalene derivative, holds significant importance as an intermediate in the synthesis of various dyes and pigments, particularly within the textile industry. Its molecular architecture, featuring amino, hydroxyl, and sulfonic acid functional groups, imparts a unique combination of reactivity and aqueous solubility, making it a versatile building block in synthetic chemistry. Understanding the nuanced physicochemical properties of this compound is paramount for researchers and drug development professionals to effectively harness its potential in various applications, from designing novel chromophores to its use in polymer synthesis and materials science. This guide provides a comprehensive overview of its core physicochemical characteristics, supported by available data and detailed experimental protocols for their determination.
Chemical Structure and Identification
The structural integrity of a molecule is the foundation of its chemical behavior. 8-Amino-4-hydroxynaphthalene-2-sulfonic acid is characterized by a naphthalene core substituted with three key functional groups that dictate its properties.
Caption: Chemical structure of 8-Amino-4-hydroxynaphthalene-2-sulfonic acid.
Table 1: Chemical Identification
| Identifier | Value | Source |
| IUPAC Name | 8-amino-4-hydroxynaphthalene-2-sulfonic acid | N/A |
| CAS Number | 489-78-1 | [1] |
| Molecular Formula | C₁₀H₉NO₄S | [1] |
| Molecular Weight | 239.25 g/mol | [1] |
| Synonyms | M Acid, 5-Amino-1-naphthol-3-sulfonic Acid, 1-Amino-5-naphthol-7-sulfonic acid | [1] |
| InChI | InChI=1S/C10H9NO4S/c11-9-3-1-2-7-8(9)4-6(5-10(7)12)16(13,14,15)/h1-5,12H,11H2,(H,13,14,15) | [1] |
| InChI Key | GGZZISOUXJHYOY-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC2=C(C(=C(C=C2C=C1N)S(=O)(=O)O)O)N | N/A |
Physicochemical Properties
The interplay of the functional groups in 8-Amino-4-hydroxynaphthalene-2-sulfonic acid gives rise to its characteristic physicochemical properties.
Table 2: Summary of Physicochemical Properties
| Property | Value | Source |
| Physical Form | Powder/Crystals | [2] |
| Color | White to gray | N/A |
| Melting Point | Decomposes before melting | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Sparingly soluble in water | N/A |
| pKa (Predicted) | pKa₁: ~1-2 (sulfonic acid), pKa₂: ~4-5 (amino), pKa₃: ~9-10 (hydroxyl) | N/A |
Melting Point and Thermal Stability
While a precise melting point for 8-Amino-4-hydroxynaphthalene-2-sulfonic acid is not well-documented due to its tendency to decompose at elevated temperatures, understanding its thermal stability is crucial for handling and storage. The decomposition temperature is an indicator of the compound's thermal limits.
Solubility Profile
The presence of both a hydrophilic sulfonic acid group and a hydrophobic naphthalene core results in a nuanced solubility profile. It is sparingly soluble in water, a characteristic that can be modulated by pH changes due to the acidic and basic functional groups.
Acidity (pKa)
Spectral Properties
Spectroscopic analysis is indispensable for the structural elucidation and quantification of 8-Amino-4-hydroxynaphthalene-2-sulfonic acid.
Infrared (IR) Spectroscopy
The FTIR spectrum of 8-Amino-4-hydroxynaphthalene-2-sulfonic acid provides valuable information about its functional groups. Key vibrational frequencies are expected for the O-H, N-H, S=O, and aromatic C-H and C=C bonds. An available FTIR spectrum can be found on SpectraBase.[3]
UV-Visible Spectroscopy
The naphthalene ring system imparts characteristic UV-Visible absorption properties to the molecule. The absorption maxima (λmax) are influenced by the electronic transitions within the aromatic system and can be affected by solvent polarity and pH.
Fluorescence Spectroscopy
Aminonaphthalenes are known for their fluorescent properties, which are often sensitive to the local environment.[4][5][6] The fluorescence emission spectrum and quantum yield of 8-Amino-4-hydroxynaphthalene-2-sulfonic acid are important parameters for its potential use as a fluorescent probe.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocols
For researchers seeking to determine or verify the physicochemical properties of 8-Amino-4-hydroxynaphthalene-2-sulfonic acid, the following detailed protocols are provided as a guide.
Protocol 1: Determination of Melting Point (Decomposition Temperature)
This protocol outlines the procedure for determining the melting or decomposition point using a capillary melting point apparatus.[9][10][11][12]
Methodology Workflow
Caption: Workflow for Melting Point Determination.
Step-by-Step Procedure:
-
Sample Preparation: Ensure the 8-Amino-4-hydroxynaphthalene-2-sulfonic acid sample is dry. Grind a small amount of the sample into a fine powder using a mortar and pestle.
-
Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. Repeat until a sample height of 2-3 mm is achieved.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating: If an approximate melting range is known, rapidly heat the sample to about 20°C below the expected temperature. Then, reduce the heating rate to 1-2°C per minute to ensure accurate measurement.
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). If the sample decomposes, note the temperature at which charring or discoloration begins.
Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol describes the widely used shake-flask method for determining the thermodynamic solubility of a compound in water.[13][14][15]
Methodology Workflow
Caption: Workflow for Shake-Flask Solubility Determination.
Step-by-Step Procedure:
-
Sample Preparation: Add an excess amount of solid 8-Amino-4-hydroxynaphthalene-2-sulfonic acid to a vial containing a known volume of deionized water. The excess solid ensures that a saturated solution is formed.
-
Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C). Shake the mixture for a sufficient period (typically 24-48 hours) to allow it to reach equilibrium.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated aqueous solution from the excess solid by centrifugation followed by careful removal of the supernatant, or by filtration through a syringe filter (ensure the filter material does not adsorb the compound).
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Visible spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a pre-prepared calibration curve.
Protocol 3: Determination of pKa by Potentiometric Titration
This protocol details the determination of the acid dissociation constants (pKa) by monitoring pH changes during titration with a strong acid or base.[1][16][17][18][19]
Methodology Workflow
Caption: Workflow for pKa Determination by Potentiometric Titration.
Step-by-Step Procedure:
-
Solution Preparation: Accurately weigh a sample of 8-Amino-4-hydroxynaphthalene-2-sulfonic acid and dissolve it in a known volume of deionized water. If solubility is low, a co-solvent such as methanol or ethanol may be used, and the pKa in the mixed solvent system can be extrapolated to an aqueous solution.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the pKa of the acidic groups (sulfonic acid and hydroxyl). To determine the pKa of the amino group, first, acidify the sample solution with a strong acid (e.g., 0.1 M HCl) and then titrate with the standardized strong base. Record the pH value after each incremental addition of the titrant.
-
Data Analysis: Plot the pH values against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve.
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